Verubecestat TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

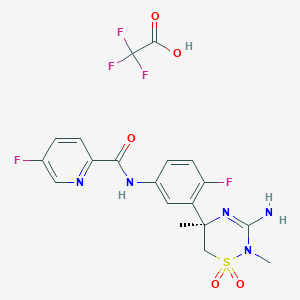

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYVOIVLGITLBF-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Verubecestat (MK-8931): A Technical History of a BACE1 Inhibitor's Journey in Alzheimer's Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubecestat (MK-8931) is an orally active, small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed by Merck, it was a leading candidate in the pursuit of a disease-modifying therapy for Alzheimer's disease (AD), based on the amyloid hypothesis.[3][4] This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain, is a central event in the pathogenesis of AD.[3][4] BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[3][5] Therefore, inhibiting BACE1 was a highly anticipated therapeutic strategy to reduce Aβ levels and potentially slow or halt the progression of Alzheimer's disease.[2][3] This technical guide details the discovery, development, and eventual discontinuation of Verubecestat, providing insights into its pharmacological profile, the experimental methodologies used in its evaluation, and the clinical outcomes that ultimately defined its trajectory.

Discovery and Preclinical Development

The development of Verubecestat stemmed from a medicinal chemistry program focused on identifying potent and selective BACE1 inhibitors with favorable pharmacokinetic properties for oral administration and brain penetration.[6] Verubecestat emerged as a promising candidate due to its high affinity for BACE1 and its ability to effectively reduce Aβ levels in preclinical models.[2]

Preclinical Pharmacological Profile

Verubecestat demonstrated potent inhibition of both BACE1 and the closely related BACE2.[7] Its in vitro and in vivo activity was characterized by significant reductions in the levels of Aβ40, Aβ42, and the soluble amyloid precursor protein beta (sAPPβ), a direct product of BACE1 activity.[2]

| Parameter | Value | Species/System | Reference |

| BACE1 Ki | 2.2 nM | Human | [7] |

| BACE2 Ki | 0.38 nM | Human | [7] |

| Aβ40 IC50 | 2.1 nM | HEK293 APPSwe/Lon cells | [8] |

| Aβ42 IC50 | 0.7 nM | HEK293 APPSwe/Lon cells | [8] |

| sAPPβ IC50 | 4.4 nM | HEK293 APPSwe/Lon cells | [8] |

| CSF Aβ40 ED50 | 5 mg/kg | Rat | [8] |

| Cortex Aβ40 ED50 | 8 mg/kg | Rat | [8] |

Table 1: Preclinical Pharmacological Profile of Verubecestat

Amyloid-β Reduction in Preclinical Models

Chronic administration of Verubecestat in rats and non-human primates resulted in substantial and sustained reductions of Aβ in both cerebrospinal fluid (CSF) and brain tissue, providing a strong rationale for its advancement into clinical trials.[2]

| Animal Model | Dose | Aβ Reduction (CSF) | Aβ Reduction (Brain) | Reference |

| Rat | 3 and 10 mg/kg (oral) | 72% and 81% reduction in Aβ40 | Significant reduction | [8] |

| Cynomolgus Monkey | Not specified | Profound and sustained reduction | Profound and sustained reduction | [2] |

Table 2: Amyloid-β Reduction in Preclinical Models with Verubecestat

Signaling Pathway and Experimental Workflow

Amyloid Precursor Protein (APP) Processing Pathway

The primary mechanism of action of Verubecestat is the inhibition of BACE1, a key enzyme in the amyloidogenic pathway of APP processing. The following diagram illustrates this pathway and the point of intervention for Verubecestat.

Caption: Amyloid Precursor Protein (APP) Processing Pathway and Verubecestat's point of intervention.

BACE1 Inhibitor Drug Discovery Workflow

The discovery of Verubecestat followed a structured drug discovery and development workflow, from initial target identification to clinical trials.

Caption: A simplified workflow for the discovery and development of a BACE1 inhibitor like Verubecestat.

Experimental Protocols

In Vitro BACE1 Inhibition Assay (Representative Protocol)

The potency of Verubecestat against BACE1 was determined using a fluorescence resonance energy transfer (FRET) assay. While the exact proprietary protocol from Merck is not public, a representative methodology is as follows:

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme.

-

A specific fluorogenic BACE1 peptide substrate containing a donor and a quencher molecule.

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Verubecestat dissolved in DMSO.

-

96-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A dilution series of Verubecestat is prepared in the assay buffer.

-

The BACE1 enzyme is pre-incubated with the different concentrations of Verubecestat or DMSO (vehicle control) in the microplate wells for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by adding the BACE1 peptide substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a plate reader with excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair.

-

The rate of increase in fluorescence is proportional to the BACE1 activity.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence kinetic curves.

-

The percentage of inhibition for each Verubecestat concentration is determined relative to the vehicle control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Measurement of Aβ in Human Cerebrospinal Fluid (CSF) (Representative Protocol)

The pharmacodynamic effect of Verubecestat in humans was primarily assessed by measuring the levels of Aβ peptides in the CSF.

-

Sample Collection and Processing:

-

CSF samples are collected from study participants via lumbar puncture.

-

Samples are immediately placed on ice, centrifuged to remove any cellular debris, and aliquoted into polypropylene tubes to prevent Aβ adsorption.

-

Aliquots are stored at -80°C until analysis.

-

-

Analytical Method (Immunoassay):

-

Enzyme-linked immunosorbent assays (ELISAs) or multiplex immunoassays (e.g., using Luminex technology) are commonly used for the quantification of Aβ40 and Aβ42.

-

These assays typically involve a capture antibody specific for the C-terminus of the Aβ peptide (e.g., anti-Aβ40 or anti-Aβ42) coated onto the microplate wells.

-

CSF samples and calibration standards are added to the wells and incubated.

-

After washing, a detection antibody, often a biotinylated antibody recognizing the N-terminus of Aβ, is added.

-

A streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution (e.g., TMB) to generate a colorimetric signal.

-

The absorbance is read using a microplate reader, and the concentrations of Aβ in the samples are interpolated from the standard curve.

-

-

Data Analysis:

-

The concentrations of Aβ40 and Aβ42 are calculated for each sample.

-

The percentage change from baseline is determined for each post-dose time point to evaluate the effect of Verubecestat treatment.

-

Clinical Development and Discontinuation

Verubecestat progressed to large-scale Phase 3 clinical trials based on its robust preclinical data and promising Phase 1 results, which demonstrated significant, dose-dependent reductions in CSF Aβ levels in both healthy volunteers and Alzheimer's patients.[9]

Phase 3 Clinical Trials: EPOCH and APECS

Two pivotal Phase 3 trials were conducted to evaluate the efficacy and safety of Verubecestat:

-

EPOCH (NCT01739348): This trial enrolled patients with mild-to-moderate Alzheimer's disease.[7]

-

APECS (NCT01953601): This trial focused on patients with prodromal Alzheimer's disease (also known as mild cognitive impairment due to Alzheimer's disease).[7]

| Trial | Patient Population | Treatment Arms | Primary Endpoints | Outcome | Reference |

| EPOCH | Mild-to-moderate AD | Verubecestat (12 mg and 40 mg daily) vs. Placebo | Change from baseline in ADAS-Cog and ADCS-ADL scores | Terminated for futility; no cognitive or functional benefit observed. | [7][10] |

| APECS | Prodromal AD | Verubecestat (12 mg and 40 mg daily) vs. Placebo | Change from baseline in CDR-SB score | Terminated for futility; unlikely to demonstrate a positive benefit/risk. | [3][11] |

Table 3: Summary of Verubecestat Phase 3 Clinical Trials

Reasons for Discontinuation

Despite successfully and substantially lowering Aβ levels in the CSF of trial participants, Verubecestat failed to demonstrate any clinical benefit in slowing cognitive or functional decline in either the EPOCH or APECS trials.[3][10] Furthermore, the treatment was associated with a higher incidence of certain adverse events compared to placebo, including rash, falls, and sleep disturbances.[1] An interim analysis by an external data monitoring committee concluded that there was "virtually no chance of finding a positive clinical effect" in the EPOCH trial, leading to its termination in February 2017.[7] The APECS trial was subsequently discontinued in February 2018 for similar reasons of futility.[11]

Conclusion

The development of Verubecestat represents a critical chapter in the history of Alzheimer's disease research. It was a scientifically well-designed molecule that potently and effectively engaged its target, BACE1, and robustly lowered Aβ levels in the central nervous system. The failure of Verubecestat, along with other BACE1 inhibitors, to produce a clinical benefit in patients with symptomatic Alzheimer's disease has raised significant questions about the amyloid hypothesis, particularly regarding the timing of intervention. The prevailing view is that by the time symptoms of dementia appear, the pathological cascade may be too advanced for Aβ reduction alone to be effective. The Verubecestat story underscores the immense challenges of developing treatments for neurodegenerative diseases and has provided invaluable data that continue to shape the direction of future research in the field, emphasizing the need to target the disease at its earliest, preclinical stages.

References

- 1. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Verubecestat | ALZFORUM [alzforum.org]

- 4. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. behavioralhealth2000.com [behavioralhealth2000.com]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]

- 11. merck.com [merck.com]

Preclinical Research on Verubecestat (MK-8931) for Alzheimer's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Verubecestat (MK-8931), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for the treatment of Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes critical pathways and workflows to offer a thorough understanding of the foundational science behind Verubecestat.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production of Aβ peptides is a central event in the pathogenesis of AD. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), making it a prime therapeutic target for reducing Aβ levels. Verubecestat (MK-8931) was developed as a small molecule inhibitor of BACE1 with the aim of slowing the progression of AD by mitigating Aβ production.[1][2] This guide delves into the preclinical data that supported its clinical development.

Mechanism of Action

Verubecestat exerts its therapeutic effect by inhibiting BACE1, an aspartyl protease that initiates the cleavage of APP at the β-secretase site. This cleavage event is the first step in the amyloidogenic pathway. By blocking BACE1, Verubecestat reduces the production of the C99 fragment from APP, which is the substrate for γ-secretase to generate various Aβ peptides, including the aggregation-prone Aβ42.[3]

dot

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Quantitative Data Presentation

The preclinical efficacy of Verubecestat was evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of Verubecestat

| Target | Species | Assay Type | Value | Reference |

| BACE1 | Human | Enzyme Inhibition (Ki) | 2.2 nM | [4] |

| BACE1 | Mouse | Enzyme Inhibition (Ki) | 3.4 nM | [4] |

| BACE2 | Human | Enzyme Inhibition (Ki) | 0.38 nM | [4] |

| Aβ40 Production | Human (HEK293 cells) | Cellular IC50 | 2.1 nM | [4] |

| Aβ42 Production | Human (HEK293 cells) | Cellular IC50 | 0.7 nM | [4] |

| sAPPβ Production | Human (HEK293 cells) | Cellular IC50 | 4.4 nM | [4] |

Table 2: In Vivo Efficacy of Verubecestat in Rats

| Animal Model | Dose | Duration | Matrix | Analyte | % Reduction | Reference |

| Sprague-Dawley Rat | 5 mg/kg (oral) | Acute | CSF | Aβ40 | ED90 | [4] |

| Sprague-Dawley Rat | 8 mg/kg (oral) | Acute | Cortex | Aβ40 | ED90 | [4] |

| Sprague-Dawley Rat | 3 mg/kg (oral) | Acute | CSF | Aβ40 | ~70% | [4] |

| Sprague-Dawley Rat | 10 mg/kg (oral) | Acute | CSF | Aβ40 | ~80% | [4] |

| Sprague-Dawley Rat | Chronic (3 months) | Chronic | Cortex | Aβ40 | Maintained | [4] |

Table 3: In Vivo Efficacy of Verubecestat in Cynomolgus Monkeys

| Animal Model | Dose | Duration | Matrix | Analyte | % Reduction | Reference |

| Cynomolgus Monkey | 3 mg/kg (oral) | 24 hours | CSF (cisterna magna) | Aβ40 | Drastic decrease | [4] |

| Cynomolgus Monkey | 10 mg/kg (oral) | 4 hours | CSF (cisterna magna) | Aβ | 72% | [4] |

| Cynomolgus Monkey | 10, 30, 100 mg/kg (oral) | 9 months | CSF | Aβ40, Aβ42, sAPPβ | >80% | [4] |

| Cynomolgus Monkey | 10, 30, 100 mg/kg (oral) | 9 months | Cortex | Aβ40, sAPPβ | >80% | [4] |

Table 4: In Vivo Efficacy of Verubecestat in Transgenic Mice

| Animal Model | Dose | Duration | Matrix | Analyte | % Reduction | Reference |

| Tg2576-AβPPswe | 110 mg/kg/day (in diet) | 12 weeks | Plasma | Aβ40, Aβ42 | >90% | [1] |

| Tg2576-AβPPswe | 110 mg/kg/day (in diet) | 12 weeks | CSF | Aβ40 | 62% | [1] |

| Tg2576-AβPPswe | 110 mg/kg/day (in diet) | 12 weeks | CSF | Aβ42 | 68% | [1] |

| Tg2576-AβPPswe | 110 mg/kg/day (in diet) | 12 weeks | Brain (total) | Aβ40 | 24% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Verubecestat. Where study-specific details are not publicly available, representative protocols for the techniques are provided.

Animal Models

-

Rats: Sprague-Dawley rats were commonly used for pharmacokinetic and pharmacodynamic studies.[4]

-

Monkeys: Cynomolgus monkeys (Macaca fascicularis) were used for chronic dosing and CSF biomarker analysis due to their physiological similarity to humans.[4]

-

Mice: Tg2576-AβPPswe transgenic mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques, were used to assess the effects of Verubecestat on amyloid pathology.[1]

Drug Administration

Verubecestat was typically administered orally, either as a single dose or chronically mixed in the diet.[1][4]

Sample Collection

For chronic studies, monkeys were surgically implanted with a lumbar intrathecal catheter.[5]

-

Anesthesia: Animals were anesthetized with an appropriate agent (e.g., ketamine, isoflurane).

-

Surgical Preparation: The lumbar region was shaved and sterilized.

-

Catheter Implantation: A small incision was made, and a catheter was inserted into the intrathecal space, typically between L4/L5 or L5/L6 vertebrae.

-

Catheter Tunneling: The catheter was tunneled subcutaneously to an exit point, often between the scapulae, and connected to a port for repeated, non-sedated sampling.

-

Recovery: Animals were allowed to recover from surgery before the start of the study.

-

CSF Collection: CSF was collected from the port at specified time points. Samples were immediately centrifuged to remove any cellular debris and frozen at -80°C until analysis.

-

Euthanasia and Perfusion: Animals were euthanized, and brains were rapidly removed following transcardial perfusion with saline to remove blood.

-

Homogenization: Brain tissue was homogenized in a suitable buffer (e.g., Tris-buffered saline) with protease inhibitors.[1]

-

Fractionation for Soluble and Insoluble Aβ (Illustrative Protocol):

-

The homogenate was centrifuged at high speed (e.g., 100,000 x g for 1 hour at 4°C).

-

The supernatant, containing the soluble Aβ fraction, was collected.

-

The pellet was resuspended in a strong denaturant, such as guanidine-HCl or formic acid, to solubilize the insoluble, plaque-associated Aβ.[1]

-

Aβ Quantification

MSD assays were frequently used for the sensitive quantification of Aβ40, Aβ42, and sAPPβ in plasma, CSF, and brain homogenates.[1]

-

Plate Coating: MSD plates were pre-coated with a capture antibody (e.g., 6E10 for total Aβ).

-

Sample Incubation: Samples and standards were added to the wells and incubated.

-

Detection: A detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™) was added.

-

Reading: The plate was read on an MSD instrument, and the light emission was proportional to the analyte concentration.

Experimental Workflow Visualization

dot

Caption: A typical experimental workflow for a chronic preclinical study.

Conclusion

The preclinical research on Verubecestat demonstrated its potent and selective inhibition of BACE1, leading to a significant and sustained reduction of Aβ peptides in the central nervous system of multiple animal species.[4][6] These robust preclinical findings, supported by the detailed experimental methodologies outlined in this guide, provided a strong rationale for advancing Verubecestat into clinical trials for the treatment of Alzheimer's disease. While the clinical trials were ultimately discontinued, the preclinical data for Verubecestat remain a valuable case study for researchers in the field of Alzheimer's drug development.

References

- 1. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. Characterization of preclinical Alzheimer’s disease model: spontaneous type 2 diabetic cynomolgus monkeys with systemic pro-inflammation, positive biomarkers and developing AD-like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 6. wolterskluwer.com [wolterskluwer.com]

In Vivo Efficacy of Verubecestat (MK-8931) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Verubecestat (MK-8931), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The data presented herein is collated from pivotal studies in various animal models, offering a detailed look at the pharmacodynamic effects of Verubecestat on central and peripheral biomarkers of amyloid-β (Aβ) pathology.

Executive Summary

Verubecestat has demonstrated robust and dose-dependent reduction of Aβ peptides in multiple animal models, including rats, cynomolgus monkeys, and transgenic mice. Both acute and chronic administration of Verubecestat led to significant lowering of Aβ40 and Aβ42 in plasma, cerebrospinal fluid (CSF), and brain tissue. These preclinical findings underscore the potent BACE1 inhibition by Verubecestat in vivo and provided a strong rationale for its advancement into human clinical trials for Alzheimer's disease.

Mechanism of Action: BACE1 Inhibition

Verubecestat's primary mechanism of action is the inhibition of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking BACE1 activity, Verubecestat reduces the production of Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.

Quantitative Data on Aβ Reduction

The following tables summarize the dose-dependent and time-course effects of Verubecestat on Aβ levels in various animal models and compartments.

Table 1: Acute Dose-Response of Verubecestat in Sprague-Dawley Rats (3 hours post-dose)[1]

| Dose (mg/kg, p.o.) | Plasma Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Cortex Aβ40 Reduction (%) |

| 1 | ~50 | Not significant | Not significant |

| 3 | ~80 | ~30 | ~20 |

| 10 | >90 | ~70 | ~60 |

| 30 | >90 | >80 | >70 |

| 100 | >90 | >90 | >80 |

Table 2: Time-Course of Aβ40 Reduction in Sprague-Dawley Rats after a Single Oral Dose[1]

| Time (hours) | CSF Aβ40 Reduction (%) (10 mg/kg) | Cortex Aβ40 Reduction (%) (10 mg/kg) | CSF Aβ40 Reduction (%) (30 mg/kg) | Cortex Aβ40 Reduction (%) (30 mg/kg) |

| 1 | ~20 | ~10 | ~30 | ~20 |

| 3 | ~70 | ~60 | >80 | >70 |

| 6 | ~75 | ~65 | >85 | >75 |

| 12 | ~60 | ~50 | ~70 | ~60 |

| 24 | ~30 | ~20 | ~40 | ~30 |

Table 3: Acute Dose-Response of Verubecestat in Cynomolgus Monkeys[1]

| Dose (mg/kg, p.o.) | Max CSF Aβ40 Reduction (%) | Max CSF sAPPβ Reduction (%) | Time to Max Effect (hours) |

| 3 | 72 | 71 | 12-24 |

| 10 | 81 | 65 | 12-24 |

Table 4: Chronic Administration of Verubecestat

| Animal Model | Dose (mg/kg/day, p.o.) | Duration | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | Cortex Aβ40 Reduction (%) |

| Cynomolgus Monkey[1] | 10 | 9 months | >80 | >80 | >80 |

| Cynomolgus Monkey[1] | 30 | 9 months | >80 | >80 | >80 |

| Cynomolgus Monkey[1] | 100 | 9 months | >80 | >80 | >80 |

| Sprague-Dawley Rat[1] | Not Specified | 3 months | - | - | Markedly Reduced |

| Tg2576-AβPPswe Mice[2] | 110 (in-diet) | 12 weeks | 62 | 68 | 24 |

Experimental Protocols

Animal Models

-

Rats: Male Sprague-Dawley rats were used for acute dose-response and time-course studies.[1]

-

Monkeys: Male cynomolgus monkeys were utilized for both acute and chronic studies.[1]

-

Transgenic Mice: 18-22-month-old post-plaque Tg2576-AβPPswe mice were used in chronic studies to assess the impact on pre-existing pathology.[2]

Drug Administration

Verubecestat was administered orally (p.o.) via gavage in rats and monkeys for acute studies. For chronic studies in mice, the compound was formulated in the diet.[1][2]

Sample Collection

-

Plasma: Blood samples were collected at specified time points.

-

Cerebrospinal Fluid (CSF): CSF was collected from the cisterna magna in rats and via lumbar puncture in monkeys.[1]

-

Brain Tissue: At the end of the studies, animals were euthanized, and brain tissue (cortex) was collected and homogenized.[1]

Aβ Quantification

Aβ40, Aβ42, and sAPPβ levels in plasma, CSF, and brain homogenates were quantified using sandwich enzyme-linked immunosorbent assays (ELISAs). Specific details of the ELISA protocols, including antibody pairs, were often proprietary to the research institution but generally followed standard procedures. For the studies in Tg2576 mice, Mesoscale Discovery (MSD) multi-array human (6E10) Aβ40 and Aβ42 ultra-sensitive kits were used.[2]

Conclusion

The preclinical data robustly demonstrates the in vivo efficacy of Verubecestat in reducing key biomarkers of Alzheimer's disease pathology in multiple animal models. The dose- and time-dependent lowering of Aβ peptides in the CNS provides a clear pharmacodynamic readout of BACE1 inhibition. This comprehensive dataset was instrumental in guiding the clinical development of Verubecestat. This technical guide serves as a detailed resource for researchers and professionals in the field of Alzheimer's drug discovery and development.

References

Verubecestat TFA's effect on cerebrospinal fluid Aβ40 levels

An In-Depth Technical Guide on the Effect of Verubecestat (MK-8931) on Cerebrospinal Fluid Aβ40 Levels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verubecestat, also known as MK-8931, is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, cleaving the amyloid precursor protein (APP) to produce the C99 fragment.[2][3] Subsequent cleavage of C99 by γ-secretase generates various amyloid-β (Aβ) peptides, including the highly abundant Aβ40. According to the amyloid cascade hypothesis, the accumulation and deposition of Aβ peptides in the brain are central to the pathogenesis of Alzheimer's disease (AD).[3][4]

By inhibiting BACE1, verubecestat was developed to decrease the production of all Aβ species, thereby reducing amyloid plaque formation and potentially slowing disease progression.[2][4] A key pharmacodynamic marker for assessing the target engagement and biological activity of BACE1 inhibitors in the central nervous system is the measurement of Aβ peptides in the cerebrospinal fluid (CSF). This guide provides a detailed overview of the quantitative effects of verubecestat on CSF Aβ40 levels, supported by data from preclinical and clinical studies, and outlines the methodologies employed.

Mechanism of Action: BACE1 Inhibition

Verubecestat inhibits the enzymatic activity of BACE1, which is the first step in the amyloidogenic processing of APP. By blocking this cleavage, verubecestat effectively reduces the downstream production of Aβ40 and other Aβ peptides. The following diagram illustrates the APP processing pathways and the specific point of intervention for verubecestat.

Experimental Protocols

The evaluation of verubecestat's effect on CSF Aβ40 involved multiple clinical trials with specific methodologies for sample collection and analysis.

1. Study Population:

-

Phase I Trials: Included healthy adult volunteers, both non-Japanese and Japanese.[5][6]

-

Phase Ib/II/III Trials: Enrolled patients with mild-to-moderate AD (e.g., EPOCH trial, NCT01739348) and prodromal AD (e.g., APECS trial, NCT01953601).[3][4][5]

2. Dosing and Administration:

-

Single-Dose Studies: Healthy volunteers received single oral doses of verubecestat ranging from 20 mg to 550 mg or a placebo.[2][5]

-

Multiple-Dose Studies: Patients with AD and healthy volunteers received once-daily oral doses of verubecestat, typically 12 mg, 40 mg, or 60 mg, or a placebo for a specified duration (e.g., 7 days to 78 weeks).[3][7]

3. CSF Collection:

-

Healthy Volunteers: In initial Phase I studies, CSF was collected serially over 36 hours via an indwelling lumbar catheter placed in the intrathecal space. This allowed for detailed time-course analysis of Aβ40 reduction following a single dose.[5]

-

AD Patients: In longer-term trials like EPOCH, CSF was typically collected via lumbar puncture at baseline and at specified follow-up time points (e.g., at the end of the 78-week treatment period) in a subset of the study population.[4][8]

4. Aβ40 Quantification:

-

Immunoassays: CSF concentrations of Aβ40 were measured using validated immunoassays. While specific assay platforms may vary between studies, methods such as Meso Scale Discovery (MSD) or traditional enzyme-linked immunosorbent assays (ELISA) are standard in the field for their high sensitivity and specificity in quantifying Aβ peptides. These assays typically involve capture and detection antibodies specific to the Aβ40 peptide.

The general workflow for these clinical investigations is outlined in the diagram below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Verubecestat | ALZFORUM [alzforum.org]

- 3. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. behavioralhealth2000.com [behavioralhealth2000.com]

- 6. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]

Verubecestat TFA: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubecestat (MK-8931) is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] As a key enzyme in the amyloidogenic pathway, BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides.[3][4] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD), making BACE1 a prime therapeutic target.[5][6] This technical guide provides an in-depth overview of Verubecestat's mechanism of action, quantitative data from key studies, detailed experimental protocols, and its potential applications in neuroscience research. Although clinical trials were ultimately discontinued due to a lack of efficacy in slowing cognitive decline in patients with mild-to-moderate and prodromal Alzheimer's disease, the compound remains a valuable tool for preclinical research into the amyloid hypothesis and BACE1 biology.[7][8]

Mechanism of Action

Verubecestat functions as a competitive inhibitor of BACE1, binding to the active site of the enzyme and preventing it from cleaving APP.[2] This inhibition effectively reduces the production of Aβ peptides, including Aβ40 and Aβ42, which are the primary components of amyloid plaques.[1][9] The reduction of Aβ has been demonstrated in various preclinical models and in human subjects.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of Verubecestat from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Verubecestat

| Target | Assay Type | Species | Ki (nM) | IC50 (nM) |

| BACE1 | Cell-free | Human | 2.2[10] | 13[11] |

| BACE1 | Cell-free | Mouse | 3.4 | - |

| BACE2 | Cell-free | Human | 0.38[9][10] | - |

| Aβ40 Production | Cellular | Human (HEK293 APPSwe/Lon) | 7.8[11] | 2.1[10] |

| Aβ42 Production | Cellular | Human (HEK293 APPSwe/Lon) | - | 0.7[10] |

| sAPPβ Production | Cellular | Human (HEK293 APPSwe/Lon) | - | 4.4[10] |

Table 2: In Vivo Efficacy of Verubecestat in Animal Models

| Species | Administration | Dose | Endpoint | Reduction (%) |

| Rat | Single Oral Dose | 5 mg/kg (ED50) | CSF Aβ40 | 50[10] |

| Rat | Single Oral Dose | 8 mg/kg (ED50) | Cortex Aβ40 | 50[10] |

| Cynomolgus Monkey | Single Oral Dose | 10 mg/kg | CSF Aβ40 | 60[9][12] |

| Cynomolgus Monkey | Single Oral Dose | 10 mg/kg | Cortex Aβ40 | 72[9][12] |

| Cynomolgus Monkey | Chronic (9 months) | 10-100 mg/kg/day | CSF & Cortex Aβ40, Aβ42, sAPPβ | >80[9][12] |

| Tg2576-AβPPswe Mice | Chronic (12 weeks) | Not Specified | Plasma Aβ40 & Aβ42 | >90[13] |

| Tg2576-AβPPswe Mice | Chronic (12 weeks) | Not Specified | CSF Aβ40 & Aβ42 | 62-68[13] |

Table 3: Clinical Trial Data on Aβ Reduction in Humans

| Population | Dose | Endpoint | Reduction from Baseline (%) |

| Healthy Subjects & AD Patients | 12 mg | CSF Aβ40 | 57[3][4][14] |

| Healthy Subjects & AD Patients | 40 mg | CSF Aβ40 | 79[3][4][14] |

| Healthy Subjects & AD Patients | 60 mg | CSF Aβ40 | 84[3][4][14] |

| Prodromal AD Patients | 12 mg & 40 mg | CSF Aβ42 | >60[15] |

Experimental Protocols

BACE1 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a typical in vitro assay to determine the inhibitory activity of Verubecestat on BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 fluorogenic peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Verubecestat TFA dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Verubecestat in assay buffer.

-

In a 96-well plate, add the diluted Verubecestat, assay buffer, and BACE1 enzyme. Include a control with DMSO instead of Verubecestat.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the BACE1 fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm) in kinetic mode for a set duration (e.g., 30 minutes) or as an endpoint reading after a specific incubation time.[16]

-

Calculate the rate of substrate cleavage from the fluorescence signal.

-

Determine the percent inhibition for each Verubecestat concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Visualizations

Signaling Pathway

References

- 1. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Does Verubecestat Signal the End of the Amyloid Hypothesis? | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 6. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]

- 7. Verubecestat - Wikipedia [en.wikipedia.org]

- 8. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. behavioralhealth2000.com [behavioralhealth2000.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Merck’s Verubecestat marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Verubecestat TFA: In Vitro BACE1 Inhibition Assay Protocol and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro Beta-secretase 1 (BACE1) inhibition assay using Verubecestat TFA. Verubecestat (MK-8931) is a potent and orally active inhibitor of BACE1 and BACE2, enzymes pivotal in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2] This protocol outlines a fluorogenic resonance energy transfer (FRET)-based assay, a common and reliable method for determining the inhibitory activity of compounds like Verubecestat. Additionally, this note includes key quantitative data on Verubecestat's inhibitory constants and a visual representation of the BACE1 signaling pathway and experimental workflow.

Introduction

The amyloid hypothesis posits that the accumulation of Aβ peptides in the brain is a primary instigator of Alzheimer's disease pathology.[3] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the production of Aβ.[2][4] Therefore, inhibiting BACE1 is a key therapeutic strategy for reducing Aβ levels. Verubecestat has been a significant compound in the clinical investigation of this approach.[5][6] Understanding its in vitro inhibitory profile is crucial for preclinical and clinical development.

This application note details a robust in vitro assay to quantify the inhibitory potential of this compound on BACE1 activity. The described FRET-based assay utilizes a specific peptide substrate that, upon cleavage by BACE1, produces a measurable fluorescent signal. The reduction in this signal in the presence of an inhibitor allows for the determination of key inhibitory parameters such as IC50.

Quantitative Data Summary

The inhibitory activity of Verubecestat against BACE1 and other enzymes is summarized below. This data is crucial for understanding the compound's potency and selectivity.

| Enzyme/Target | Inhibitory Constant (Ki) | IC50 | Notes |

| Human BACE1 | 2.2 nM[1][4][5][7] | 13 nM[8] (cellular Aβ40 reduction), 2.1 nM (Aβ40 production in human cells)[5] | Potent inhibition of the primary target. |

| Mouse BACE1 | 3.4 nM[4][5][7] | - | Similar potency to human BACE1. |

| Human BACE2 | 0.38 nM[1][5][7] | - | More potent inhibition of BACE2 than BACE1.[4] |

| Human Cathepsin D | >100,000 nM[4] | >40 µM[1] | High selectivity over this related aspartyl protease. |

| Human Cathepsin E | - | >45,000-fold selectivity[5] | High selectivity. |

| Pepsin | - | >45,000-fold selectivity[5] | High selectivity. |

| Human Renin | - | 15,000-fold selectivity[5] | Weak inhibitor. |

| hERG channel | - | 2.2 µM[7] | Weak inhibition. |

| CYP Isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | - | >40 µM[1] | Unlikely to cause CYP-mediated drug-drug interactions.[1] |

BACE1 Signaling Pathway and Inhibition by Verubecestat

The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the mechanism of inhibition by Verubecestat.

Caption: BACE1 cleaves APP, a key step in Aβ production, which Verubecestat inhibits.

Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET)

This protocol is a generalized procedure based on common methodologies for assessing BACE1 activity and inhibition.[9][10][11]

Materials and Reagents

-

Recombinant Human BACE1 Enzyme

-

BACE1 FRET Substrate (e.g., a peptide containing the Swedish mutation sequence with a fluorophore and a quencher)

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[12]

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescent microplate reader with excitation/emission wavelengths suitable for the chosen FRET substrate (e.g., Ex/Em = 320/405 nm or 350/490 nm).[9][11]

Experimental Workflow Diagram

Caption: Workflow for the in vitro BACE1 inhibition assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare Assay Buffer (50 mM Sodium Acetate, pH 4.5) and bring to room temperature.

-

Reconstitute the BACE1 FRET substrate in DMSO to create a stock solution. Further dilute to the desired working concentration in Assay Buffer just before use. Protect from light.

-

Thaw the recombinant human BACE1 enzyme on ice. Dilute the enzyme to the desired working concentration in Assay Buffer immediately before initiating the reaction. Keep the diluted enzyme on ice.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the Verubecestat stock solution in DMSO to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.[10]

-

-

Assay Plate Setup (96-well format):

-

Blank (No Enzyme, No Inhibitor): Add Assay Buffer and substrate. This is for background fluorescence subtraction.

-

Negative Control (No Inhibitor): Add Assay Buffer, DMSO (at the same final concentration as the inhibitor wells), substrate, and enzyme. This represents 100% enzyme activity.

-

Positive Control (Known Inhibitor): If available, include a known BACE1 inhibitor as a reference.

-

Test Wells (Verubecestat): Add Assay Buffer, the corresponding Verubecestat dilution, substrate, and enzyme.

-

-

Assay Protocol: a. To each well of the 96-well plate, add the components in the following order: i. Assay Buffer. ii. Verubecestat dilution or DMSO (for controls). iii. BACE1 FRET substrate solution. b. Mix the contents of the plate gently. c. Pre-incubate the plate at 37°C for 10-15 minutes.[12] d. Initiate the reaction by adding the diluted BACE1 enzyme solution to all wells except the "Blank" wells. e. Immediately place the plate in a fluorescent microplate reader pre-set to 37°C.

-

Fluorescence Measurement:

-

Kinetic Assay (Recommended): Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.[9] The rate of increase in fluorescence (slope of the linear portion of the curve) corresponds to the BACE1 activity.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes) in the dark.[9] Measure the final fluorescence intensity.

-

-

Data Analysis: a. Subtract the background fluorescence (from "Blank" wells) from all other readings. b. Calculate the percentage of inhibition for each Verubecestat concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100 c. Plot the % Inhibition against the logarithm of the Verubecestat concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve.

Conclusion

The provided protocol offers a reliable framework for determining the in vitro inhibitory activity of this compound against BACE1. The potent inhibitory constants (Ki and IC50) in the low nanomolar range highlight Verubecestat's efficacy at the enzymatic level. This assay is a fundamental tool for the characterization of BACE1 inhibitors and can be adapted for high-throughput screening of new chemical entities in drug discovery programs targeting Alzheimer's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alzforum.org [alzforum.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. behavioralhealth2000.com [behavioralhealth2000.com]

- 6. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Serum beta-secretase 1 (BACE1) activity as candidate biomarker for late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Verubecestat TFA Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3][4][5] The trifluoroacetate (TFA) salt of Verubecestat is frequently used in research settings. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Verubecestat TFA stock solutions using dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 523.43 g/mol | [1][6][7] |

| CAS Number | 2095432-65-6 | [1][6][8] |

| Solubility in DMSO | Up to 100 mg/mL (191.04 mM) | [1] |

| Recommended Stock Solution Concentration | 10 mM - 50 mM | [9] |

| Storage of Powder | 3 years at -20°C | [1] |

| Storage of Stock Solution in DMSO | 1 month at -20°C, 1 year at -80°C | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.

Calculations

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )

Example calculation for 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L x 0.001 L x 523.43 g/mol x 1000 mg/g

-

Mass (mg) = 5.23 mg

Step-by-Step Procedure

-

Preparation: Ensure the workspace is clean and dry. Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture absorption, especially by the DMSO.[1]

-

Weighing: Accurately weigh 5.23 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Dissolution: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

-

Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] When needed, thaw a single aliquot and use it immediately. Discard any unused portion of the thawed aliquot.

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound stock solution.

BACE1 Signaling Pathway and Inhibition by Verubecestat

Caption: Verubecestat inhibits BACE1, preventing APP cleavage.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Verubecestat - Wikipedia [en.wikipedia.org]

- 5. Verubecestat | ALZFORUM [alzforum.org]

- 6. MK-8931 TFA Datasheet DC Chemicals [dcchemicals.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Verubecestat (MK-8931) Trifluoroacetate - CAS:2095432-65-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 9. benchchem.com [benchchem.com]

Verubecestat TFA in Alzheimer's Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, in preclinical mouse models of Alzheimer's disease. The trifluoroacetate (TFA) salt is a common formulation for research purposes. Verubecestat has been investigated for its potential to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1]

Mechanism of Action

Verubecestat is a potent and selective inhibitor of BACE1, the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[2][3] By blocking BACE1 activity, verubecestat reduces the generation of Aβ40 and Aβ42 peptides, thereby aiming to slow the progression of amyloid plaque formation in the brain.[4][5] The inhibition of BACE1 also leads to a decrease in the soluble APPβ (sAPPβ) fragment, a direct product of BACE1 cleavage, which can serve as a pharmacodynamic biomarker of target engagement.[6]

BACE1 Signaling Pathway

Caption: BACE1 cleavage of APP and its inhibition by verubecestat.

Quantitative Data Summary

The following table summarizes the dosages, administration routes, and observed effects of verubecestat in various Alzheimer's disease mouse models.

| Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference(s) |

| Tg2576-AβPPswe | ~110 mg/kg/day | In-diet | 12 weeks | >90% reduction in plasma Aβ40/42; 62-68% reduction in CSF Aβ40/42; 67% reduction in brain sAPPβ; Significant suppression of brain Aβ40/42 accumulation and plaque load. | [7] |

| 5XFAD | Not specified (low, medium, high doses) | Ad libitum in chow | 3 months (prophylactic) | Dose-dependent attenuation of plasma Aβ40/42; Modest reduction in soluble brain Aβ in females; Attenuated amyloid plaque deposition. | [8][9] |

| Sprague-Dawley Rats (for PK/PD) | 10 and 30 mg/kg (single dose) | Oral gavage | Acute | Dose-dependent reduction of plasma, CSF, and cortical Aβ40. | [10] |

| Cynomolgus Monkeys (for PK/PD) | 3 and 10 mg/kg (single dose) | Oral gavage | Acute | >70% maximal reduction in CSF Aβ40 and sAPPβ. | [10] |

Experimental Protocols

Verubecestat Formulation and Administration

a. In-Chow Formulation (Chronic Studies):

-

Objective: To provide continuous, long-term administration of verubecestat.

-

Procedure:

-

Calculate the required concentration of verubecestat TFA to be mixed into the rodent chow to achieve the target dose in mg/kg/day. This calculation should account for the average daily food consumption of the specific mouse strain and age.

-

This compound is typically incorporated into a standard purified rodent diet.

-

Ensure homogenous mixing of the compound within the chow to provide consistent dosing.

-

Store the formulated chow in a cool, dry, and dark place to prevent degradation.

-

Provide the medicated chow ad libitum to the mice.[8]

-

Monitor food intake and body weight regularly to adjust dosing if necessary and to assess for any adverse effects.[8]

-

b. Oral Gavage Formulation (Acute Studies):

-

Objective: To administer a precise, single dose of verubecestat.

-

Procedure:

-

Prepare a vehicle solution suitable for oral administration in mice (e.g., a mixture of PEG300, Tween80, and water).[11]

-

Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration.

-

Administer the solution to the mice via oral gavage using a proper gavage needle size for the animal's weight.

-

The volume administered should be based on the mouse's body weight.

-

Assessment of Aβ Levels

a. Brain Tissue Homogenization and Guanidine-HCl Extraction:

-

Objective: To extract total Aβ peptides from brain tissue.

-

Procedure:

-

Following euthanasia, harvest the mouse brain and dissect the region of interest (e.g., cortex, hippocampus).

-

Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

-

Homogenize the brain tissue in a suitable buffer (e.g., sucrose buffer).[7]

-

To extract total Aβ, add Guanidine-HCl to the homogenate to a final concentration of 5M.

-

Incubate the mixture with gentle shaking for 3-4 hours at room temperature.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the solubilized Aβ peptides for analysis.

-

b. Aβ Quantification using Meso Scale Discovery (MSD) Assay:

-

Objective: To quantify the levels of Aβ40 and Aβ42.

-

Procedure:

-

Use a commercial MSD kit for Aβ quantification according to the manufacturer's instructions.[7]

-

Briefly, coat a 96-well plate with capture antibodies specific for Aβ40 or Aβ42.

-

Add the prepared brain extracts, plasma, or CSF samples to the wells.

-

Incubate to allow the capture of Aβ peptides.

-

Wash the plate and add a detection antibody conjugated to an electrochemiluminescent label.

-

Read the plate on an MSD instrument to quantify the Aβ levels based on a standard curve.

-

Behavioral and Cognitive Assessment

-

Objective: To evaluate the impact of verubecestat treatment on cognitive function and general health.

-

Note: While some studies reported no cognitive improvement, these assessments are standard in preclinical AD research.[8]

-

Procedures:

-

Frailty Index: Assess general health and age-related decline. This can include scoring of coat color changes, which have been noted as a side effect of verubecestat in mice.[8]

-

Motor Function Tests: Use tests like the open field or rotarod to assess locomotor activity and motor coordination, as motor alterations have been observed.[8]

-

Cognitive Tests: Employ standard memory and learning paradigms such as the Morris water maze, Y-maze, or contextual fear conditioning to evaluate cognitive performance.

-

Experimental Workflow

Caption: A typical experimental workflow for evaluating verubecestat.

Conclusion

Verubecestat has demonstrated robust target engagement in mouse models of Alzheimer's disease, effectively reducing central and peripheral Aβ levels.[4] However, it is crucial to note that despite these biochemical effects, verubecestat did not show cognitive benefits in clinical trials and was associated with some side effects in preclinical models, such as changes in coat color and motor alterations.[8] These application notes and protocols are intended to guide researchers in designing and executing preclinical studies to further investigate the effects of BACE1 inhibitors. Careful consideration of dose, treatment duration, and a comprehensive battery of outcome measures are essential for the rigorous evaluation of such compounds.

References

- 1. Verubecestat | ALZFORUM [alzforum.org]

- 2. selleckchem.com [selleckchem.com]

- 3. New Support for Experimental Alzheimer’s Drug | The Scientist [the-scientist.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prophylactic evaluation of verubecestat on disease and symptom modifying effects in 5XFAD mice | AlzPED [alzped.nia.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Western Blot Analysis of Aβ Levels Following Verubecestat TFA Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of Amyloid-beta (Aβ) levels by Western blot following treatment with Verubecestat TFA (MK-8931 TFA). Verubecestat is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides implicated in Alzheimer's disease.[1][2][3][4][5]

Introduction to this compound

This compound is the trifluoroacetic acid salt of Verubecestat (MK-8931). It is a high-affinity inhibitor of both BACE1 and BACE2.[3] BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides.[6][7][8] By inhibiting BACE1, Verubecestat effectively reduces the production of Aβ40 and Aβ42.[1][3][9] This has been demonstrated in various preclinical models and in clinical trials with Alzheimer's disease patients, where significant reductions in cerebrospinal fluid (CSF) Aβ levels were observed.[10][11][12]

Mechanism of Action

The primary mechanism of Verubecestat is the inhibition of BACE1, which prevents the initial cleavage of APP into the C99 fragment. This fragment is the substrate for γ-secretase, which subsequently cleaves it to produce Aβ peptides of varying lengths, including the aggregation-prone Aβ42. By blocking the first step, Verubecestat effectively halts the amyloidogenic pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Verubecestat on Aβ levels as reported in various studies.

Table 1: Effect of Verubecestat on Aβ Levels in Cerebrospinal Fluid (CSF)

| Organism/Patient Population | Dose | Duration | Aβ40 Reduction | Aβ42 Reduction | sAPPβ Reduction | Reference |

| Mild-to-Moderate AD Patients | 12 mg/day | 7 days | 57% | - | - | [12] |

| Mild-to-Moderate AD Patients | 40 mg/day | 7 days | 79% | - | - | [12] |

| Mild-to-Moderate AD Patients | 60 mg/day | 7 days | 84% | - | - | [12] |

| Mild-to-Moderate AD Patients | 12 mg/day | 78 weeks | 70% | - | Yes | [13] |

| Mild-to-Moderate AD Patients | 40 mg/day | 78 weeks | >80% | - | Yes | [13] |

| Healthy Volunteers & AD Patients | 12-60 mg | 7 days | Yes | Yes | Yes | [10] |

| Tg2576-AβPPswe Mice | In-diet | 12 weeks | 62% | 68% | - | [9] |

Table 2: Effect of Verubecestat on Brain Aβ Levels

| Organism | Dose | Duration | Aβ40 Reduction | Aβ42 Reduction | Plaque Load Reduction | Reference |

| Tg2576-AβPPswe Mice | In-diet | 12 weeks | 24% | - | Yes | [9] |

| 5XFAD Mice | In-diet | 3 months | Yes | Yes | Yes | [14] |

Signaling Pathway and Experimental Workflow

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of Verubecestat on BACE1.

Caption: Experimental workflow for Western blot analysis of Aβ levels after this compound treatment.

Experimental Protocols

Protocol 1: this compound Treatment of Cell Cultures

This protocol is a general guideline and should be optimized for specific cell lines (e.g., SH-SY5Y cells overexpressing APP).

Materials:

-

This compound

-

Appropriate cell culture medium and supplements

-

Vehicle control (e.g., DMSO)

-

Cell culture plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to approximately 70-80% confluency.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Sample Collection:

-

For analysis of intracellular Aβ, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Storage: Store the lysates at -80°C until ready for Western blot analysis.

Protocol 2: Western Blot Analysis for Aβ Levels

This protocol is optimized for the detection of low molecular weight Aβ peptides.

Materials:

-

Protein lysates from Protocol 1

-

Tris-Tricine gels (10-20% or 16.5%)

-

Tricine SDS sample buffer

-

Running buffer (Tris-Tricine-SDS)

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm)

-

Methanol

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody against Aβ (e.g., 6E10 or 4G8)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Thaw protein lysates on ice.

-

Mix an appropriate amount of protein (e.g., 20-60 µg) with Tricine SDS sample buffer.

-

Crucially, do not boil samples intended for Aβ analysis. Instead, incubate at 37°C for 15 minutes.[15]

-

-

Gel Electrophoresis:

-

Load the prepared samples onto a Tris-Tricine polyacrylamide gel. Include a lane with a recombinant Aβ peptide as a positive control and molecular weight markers.

-

Run the gel according to the manufacturer's instructions (e.g., 100V for 75-90 minutes).

-

-

Protein Transfer:

-

Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBS-T.

-

Antigen Retrieval (Optional but Recommended): For enhanced signal, some protocols recommend boiling the membrane in PBS for 5-10 minutes after transfer.[15]

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15]

-

-

Primary Antibody Incubation:

-

Dilute the primary Aβ antibody in blocking buffer according to the manufacturer's recommendation.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]

-

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

Quantify the band intensities using densitometry software. Normalize the Aβ band intensity to a loading control (e.g., β-actin or GAPDH) from the same sample. Compare the normalized Aβ levels in Verubecestat-treated samples to the vehicle-treated controls.

-

References

- 1. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Verubecestat | ALZFORUM [alzforum.org]

- 6. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]

- 9. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]

- 12. merck.com [merck.com]

- 13. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]

- 14. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Quantifying Aβ40 Reduction by Verubecestat TFA using a Sandwich ELISA Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the reduction of amyloid-beta 40 (Aβ40) in cell culture supernatants following treatment with Verubecestat TFA. Verubecestat is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that produces Aβ peptides.[1][2] This application note includes a detailed experimental workflow, data presentation guidelines, and visual diagrams to illustrate the signaling pathway and experimental procedures.

Introduction

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[3] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[3] BACE1 initiates the amyloidogenic pathway, making it a prime therapeutic target for reducing Aβ production.[1]

Verubecestat (MK-8931) is a potent BACE1 inhibitor that has been shown to significantly reduce the levels of Aβ40 and Aβ42 in various models, including cell cultures, animal models, and human clinical trials.[3][4][5] An accurate and reproducible method for quantifying the reduction of Aβ40 is crucial for evaluating the efficacy of BACE1 inhibitors in a preclinical setting. The sandwich ELISA is a highly specific and sensitive immunoassay suitable for this purpose.

This application note provides a step-by-step protocol for treating a relevant cell line (e.g., HEK293 cells overexpressing a mutant form of APP) with this compound and subsequently measuring the Aβ40 levels in the cell culture supernatant using a sandwich ELISA.

Mechanism of Action of Verubecestat

Verubecestat inhibits the enzymatic activity of BACE1, which is the rate-limiting step in the production of Aβ peptides. By binding to BACE1, Verubecestat prevents the cleavage of APP at the β-site, thereby reducing the generation of the C99 fragment. This C99 fragment is the substrate for γ-secretase, which ultimately produces Aβ40 and Aβ42. The inhibition of BACE1 leads to a dose-dependent decrease in the secretion of Aβ peptides.

Data Presentation

The following tables summarize the key in vitro properties of Verubecestat and provide representative data for the expected dose-dependent reduction of Aβ40 in a cell-based assay.

Table 1: In Vitro Activity of Verubecestat

| Parameter | Cell Line | Value | Reference |

| Aβ40 IC50 | HEK293 APPSwe/Lon | 2.1 nM | [4] |

| BACE1 Ki | Purified Human Enzyme | 2.2 nM | [4] |

Table 2: Representative Dose-Response of Verubecestat on Aβ40 Reduction

| This compound (nM) | Aβ40 Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle Control) | 1500 | 0 |

| 0.1 | 1350 | 10 |

| 1 | 900 | 40 |

| 2.1 (IC50) | 750 | 50 |

| 10 | 300 | 80 |

| 100 | 150 | 90 |

Note: The data in Table 2 are illustrative and based on published IC50 values. Actual results may vary depending on the specific cell line, passage number, and experimental conditions.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is designed for a human embryonic kidney (HEK293) cell line stably expressing a mutant form of human APP (e.g., APPSwe), which increases Aβ production.

Materials:

-

HEK293 cells expressing mutant APP

-

Complete growth medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)

-

Serum-free medium

-

This compound

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates (e.g., 24-well or 48-well)

Procedure:

-

Cell Seeding: Seed the HEK293-APP cells in a multi-well plate at a density that will result in 80-90% confluency at the time of treatment.

-

Preparation of Verubecestat Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C.

-

Cell Treatment: a. Once cells reach the desired confluency, aspirate the growth medium. b. Wash the cells gently with sterile PBS. c. Replace the medium with serum-free medium. This is to avoid potential interference from serum components in the ELISA. d. Prepare serial dilutions of this compound in serum-free medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO at the same final concentration as the highest Verubecestat dose). e. Add the Verubecestat dilutions and the vehicle control to the respective wells.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: a. After incubation, carefully collect the cell culture supernatant from each well. b. Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.[4] c. Transfer the clarified supernatants to clean tubes. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.

Aβ40 Sandwich ELISA Protocol

This protocol is a general guideline for a typical sandwich ELISA. It is recommended to follow the specific instructions provided with a commercial Aβ40 ELISA kit.

Materials:

-

Aβ40 ELISA plate pre-coated with a capture antibody (e.g., a monoclonal antibody specific for the C-terminus of Aβ40).

-

Recombinant human Aβ40 standard.

-

Biotinylated detection antibody (e.g., a monoclonal antibody specific for the N-terminus of Aβ40).

-

Streptavidin-HRP conjugate.

-

Assay diluent/blocking buffer.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

TMB substrate solution.

-

Stop solution (e.g., 2 N H2SO4).

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

-

Standard Curve Preparation: Create a serial dilution of the Aβ40 standard in the assay diluent to generate a standard curve.[6][7][8] Typical ranges are from 7.8 to 500 pg/mL.[7]

-

Add Samples and Standards: Add 100 µL of each standard, sample, and a blank control (assay diluent only) to the appropriate wells of the pre-coated plate. It is recommended to run all standards and samples in duplicate.

-

First Incubation: Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Aspirate the contents of the wells and wash the plate three times with wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

-

Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.

-

Second Incubation: Seal the plate and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 5.

-

Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

-

Third Incubation: Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Aspirate the contents and wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. A blue color will develop in proportion to the amount of Aβ40 present.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader. A wavelength correction at 570 nm is recommended if available.

Data Analysis

-